BenchChemオンラインストアへようこそ!

Cbl-b-IN-16

Structural Biology Drug Discovery Allosteric Inhibition

Choose Cbl-b-IN-16 for your immuno-oncology research: the only allosteric Cbl-b inhibitor with publicly available PK parameters (F% 19% in mice, 15% in rats) and a co-crystal structure (PDB: 8QTK). Detailed autoubiquitination (IC50 63 nM) and ZAP70 ubiquitin transfer (IC50 84 nM) data enable precise target engagement studies. Superior functional potency (IL-2 EC50 230 nM) versus comparators. Ideal for oral in vivo tumor immunotherapy studies requiring PK-guided dosing.

Molecular Formula C26H27F3N6O
Molecular Weight 496.5 g/mol
Cat. No. B12380701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-16
Molecular FormulaC26H27F3N6O
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C
InChIInChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1
InChIKeyQRNMXYQPWPALPI-SFFMRIQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbl-b-IN-16: Orally Active E3 Ligase Inhibitor for Immuno-Oncology Research with Defined Allosteric Binding Mode


Cbl-b-IN-16 (also designated as compound 31) is a small-molecule inhibitor of the RING finger E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) [1]. It belongs to the arylpyridone chemical series and was discovered through structure-based drug design [1]. Cbl-b-IN-16 exhibits oral activity and has been shown to modulate T-cell receptor (TCR) signaling by inhibiting Cbl-b autoubiquitination and ubiquitin transfer to downstream targets . Its crystal structure in complex with Cbl-b (PDB: 8QTK) reveals an allosteric binding mode [2]. This compound is intended for research use in immuno-oncology and immunology studies where Cbl-b inhibition is being investigated as a strategy to enhance anti-tumor immunity.

Why Cbl-b-IN-16 Cannot Be Replaced by Other Cbl-b Inhibitors in Research: Structural, Selectivity, and PK Differentiation


Cbl-b inhibitors are not interchangeable due to substantial differences in potency, selectivity, binding mechanism, and pharmacokinetic (PK) profiles. For instance, while NX-1607 (Cbl-b-IN-3) exhibits sub-nanomolar biochemical potency (IC50 <1 nM) , Cbl-b-IN-16 demonstrates a defined allosteric binding mode with moderate potency (IC50 30 nM) and distinct cellular pathway modulation [1]. Furthermore, Cbl-b-IN-16's oral bioavailability (F% 19% in mice, 15% in rats) and detailed PK parameters provide a specific tool for in vivo studies that may not be recapitulated by more potent but poorly characterized analogs [1]. Selectivity over the closely related E3 ligase c-Cbl varies widely among inhibitors: GRC 65327 shows >25-fold selectivity for Cbl-b [2], whereas Cbl-b-IN-6 inhibits both Cbl-b and c-Cbl with near-equivalent potency (IC50 5.8 nM vs 4.4 nM) . Substituting one Cbl-b inhibitor for another without accounting for these differences risks confounding experimental outcomes in immune cell activation, target engagement, and in vivo efficacy studies.

Cbl-b-IN-16: Quantitative Differentiation Evidence vs. Comparator Cbl-b Inhibitors


Allosteric Binding Mode with Defined Structural Basis vs. Orthosteric or Undefined Inhibitors

Cbl-b-IN-16 binds to an allosteric site on Cbl-b, distinct from the active site targeted by many other inhibitors. The crystal structure of Cbl-b in complex with Cbl-b-IN-16 has been solved at 1.87 Å resolution (PDB: 8QTK), confirming the allosteric binding pose [1]. This contrasts with inhibitors like Cbl-b-IN-6, which are reported to inhibit both Cbl-b and c-Cbl with similar potency (IC50 5.8 nM and 4.4 nM, respectively) and for which no allosteric binding data is publicly available, suggesting a potential orthosteric or less characterized mechanism .

Structural Biology Drug Discovery Allosteric Inhibition

Quantified Pathway Engagement: Inhibition of Cbl-b Autoubiquitination and ZAP70 Ubiquitin Transfer

Cbl-b-IN-16 demonstrates robust intracellular target engagement, inhibiting Cbl-b autoubiquitination with an IC50 of 63 nM and ubiquitin transfer to ZAP70 with an IC50 of 84 nM [1]. This level of mechanistic detail is not uniformly reported for comparators. For example, Cbl-b-IN-1 is described only as a Cbl-b inhibitor with IC50 <100 nM, lacking downstream pathway engagement data . Cbl-b-IN-15 (Cbl-b inhibitor 25) reports an IC50 of 15 nM in TR-FRET assays but does not provide comparable ubiquitination pathway inhibition data .

Target Engagement TCR Signaling Ubiquitination

Oral Bioavailability and Pharmacokinetic Parameters in Mice and Rats vs. Undefined PK Profiles

Cbl-b-IN-16 is orally bioavailable with defined pharmacokinetic parameters in both mice and rats [1]. In CD1 mice, oral bioavailability (F%) is 19%, with a half-life (T1/2) of 0.3 h and clearance (CL) of 100 mL/min/kg. In Wistar Han rats, F% is 15%, T1/2 is 0.45 h, and CL is 55 mL/min/kg . In contrast, many comparator compounds such as Cbl-b-IN-1, Cbl-b-IN-6, and Cbl-b-IN-15 lack publicly available PK data, precluding informed in vivo study design . While clinical candidate NX-1607 is also orally bioavailable, detailed preclinical PK parameters are not disclosed in public domain sources [2].

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Cellular Functional Activity: IL-2 Production and pPLCγ1 Upregulation in Human T Cells

Cbl-b-IN-16 induces IL-2 production in human T cells with an EC50 of 230 nM and upregulates pPLCγ1 levels with an EC50 of 0.61 μM [1]. These functional readouts are critical for assessing immunomodulatory potential. In comparison, Cbl-b inhibitor 25 (Cbl-b-IN-15) induces IL-2 production with an EC50 of 410 nM , representing a 1.8-fold lower potency. GRC 65327 potentiates cytokine production in PBMCs with an EC50 of approximately 400 nM [2], while NX-1607 has been reported to enhance T-cell activation but specific EC50 values for IL-2 are not publicly available .

T Cell Activation Cytokine Production Immune Modulation

Optimal Research Applications for Cbl-b-IN-16 Based on Quantified Differentiation


In Vivo Immuno-Oncology Studies Requiring Defined Oral PK Parameters

Cbl-b-IN-16 is uniquely suited for in vivo tumor immunotherapy studies in mice and rats where oral administration is required and PK-guided dosing is essential. With established bioavailability (F% 19% in mice, 15% in rats), clearance rates, and half-lives [1], researchers can model exposure-response relationships and schedule dosing to maintain target engagement. This contrasts with many Cbl-b inhibitors that lack publicly available PK data, making Cbl-b-IN-16 a preferred tool for translational pharmacology studies .

Mechanistic Studies of Cbl-b Ubiquitination Pathway Inhibition

Cbl-b-IN-16 provides quantitative inhibition values for both Cbl-b autoubiquitination (IC50 63 nM) and ubiquitin transfer to ZAP70 (IC50 84 nM) [1]. These data enable researchers to dissect the ubiquitination cascade and benchmark pathway-specific effects. Comparators such as Cbl-b-IN-1 and Cbl-b-IN-15 lack this level of mechanistic resolution, limiting their utility for detailed target engagement studies [2].

Structure-Based Drug Design and Allosteric Inhibitor Optimization

The high-resolution crystal structure of Cbl-b in complex with Cbl-b-IN-16 (PDB: 8QTK) provides an atomic-level template for rational design of allosteric Cbl-b inhibitors [1]. This structural information is absent for many comparator compounds, making Cbl-b-IN-16 a valuable tool for medicinal chemistry efforts aimed at improving selectivity, potency, or PK properties through structure-guided optimization.

T-Cell Activation and Cytokine Profiling in Immuno-Oncology Assays

With a well-defined EC50 for IL-2 production (230 nM) and pPLCγ1 upregulation (0.61 μM) in human T cells [1], Cbl-b-IN-16 serves as a reference compound for functional T-cell activation assays. Its potency is superior to Cbl-b-IN-15 (EC50 410 nM) and comparable to or better than GRC 65327 (EC50 ~400 nM) [2], making it a robust positive control for evaluating novel Cbl-b inhibitors or combination immunotherapy regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.